An In-depth Technical Guide to the Chemical Properties of 2-Oxa-8-azaspiro[4.5]decane
An In-depth Technical Guide to the Chemical Properties of 2-Oxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxa-8-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic scaffold. This unique three-dimensional structure, combining a piperidine and a tetrahydrofuran ring sharing a single carbon atom, has garnered interest in medicinal chemistry. Spirocyclic systems are of significant value in drug discovery due to their conformational rigidity and ability to present substituents in well-defined spatial orientations, which can lead to enhanced potency and selectivity for biological targets. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 2-Oxa-8-azaspiro[4.5]decane and its derivatives.
Core Chemical Properties
Detailed experimental data on the physicochemical properties of the free base form of 2-Oxa-8-azaspiro[4.5]decane is limited in publicly available literature. However, information regarding its molecular formula, weight, and CAS number has been established.
Table 1: General Properties of 2-Oxa-8-azaspiro[4.5]decane
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| CAS Number | 176-69-2 | [1] |
| IUPAC Name | 2-oxa-8-azaspiro[4.5]decane | [1] |
| SMILES | C1CNCCC12CCOC2 | [1] |
| InChI | InChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | [1] |
A hydrochloride salt of the compound is also commercially available, indicating its basic nature due to the secondary amine in the piperidine ring.
Table 2: Properties of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | N/A |
| CAS Number | 479195-19-2 | N/A |
Experimental Protocols
Synthesis of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
A common synthetic route to 2-Oxa-8-azaspiro[4.5]decane involves the deprotection of an N-protected precursor. The following protocol describes the synthesis of the hydrochloride salt from 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (N-Boc-2-oxa-8-azaspiro[4.5]decane).[2]
Materials:
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1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Methanolic hydrogen chloride (3M)
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Methanol
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Ice bath
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Stirring apparatus
Procedure:
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A solution of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (e.g., 150 mg, 0.62 mmol) is prepared in methanol.
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The solution is cooled to 0°C using an ice bath while being stirred.
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3M methanolic hydrogen chloride (e.g., 3 mL) is added to the cooled solution.
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The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.
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Following the reaction, the solvent is removed under reduced pressure to yield 2-Oxa-8-azaspiro[4.5]decane hydrochloride.
Experimental Workflow:
Spectroscopic Data
Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) for the parent 2-Oxa-8-azaspiro[4.5]decane is not widely published. Researchers are advised to acquire this data on their own samples for structural confirmation.
Biological Activity and Signaling Pathways
While direct biological data for 2-Oxa-8-azaspiro[4.5]decane is scarce, the broader class of oxa-azaspiro[4.5]decane derivatives has been investigated for their potential as ligands for various receptors, notably the sigma-1 receptor.[3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in modulating calcium signaling and cellular stress responses.[4][5][6] Ligands of the sigma-1 receptor are of interest for their potential therapeutic applications in neurological and psychiatric disorders.[6]
Derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective sigma-1 receptor ligands, showing nanomolar affinity.[3] This suggests that the 2-oxa-8-azaspiro[4.5]decane scaffold could also serve as a basis for the design of novel sigma-1 receptor modulators.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is involved in a complex signaling network. Upon ligand binding, it can translocate from the endoplasmic reticulum to other parts of the cell, where it interacts with various ion channels and signaling proteins to modulate downstream cellular processes.
Conclusion and Future Directions
2-Oxa-8-azaspiro[4.5]decane represents a valuable, yet underexplored, chemical scaffold. While basic identifying information is available, a significant gap exists in the experimental characterization of its physicochemical and biological properties. Future research should focus on:
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Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, pKa, and solubility is crucial for its application in drug development.
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Comprehensive Spectroscopic Analysis: Publication of detailed ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry data would aid in the identification and quality control of this compound.
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Biological Screening: Systematic screening of 2-Oxa-8-azaspiro[4.5]decane and its derivatives against a panel of biological targets, including the sigma-1 receptor, is warranted to uncover its therapeutic potential.
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Development of Novel Synthetic Routes: Exploration of more efficient and scalable syntheses of the parent compound and its derivatives would facilitate further research.
This guide provides a foundational understanding of 2-Oxa-8-azaspiro[4.5]decane based on currently available information. It is intended to serve as a starting point for researchers and scientists interested in exploring the potential of this and related spirocyclic systems in their research and development endeavors.
References
- 1. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
